molecular formula C16H13FN2O2 B2575788 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-57-2

4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2575788
CAS RN: 921813-57-2
M. Wt: 284.29
InChI Key: UGHJQXJZFIMOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzamides can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

Indole derivatives, which include “4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Antifungal Activity

The compound has been investigated for its antifungal potential. Researchers synthesized derivatives of N-4-fluoro-pyrazol-5-yl-benzamide and evaluated their activity against several fungal pathogens, including Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola, and Botrytis cinerea. Some of these derivatives demonstrated excellent in vitro antifungal activity against these pathogens. Notably, compound 9Ip exhibited strong inhibition of Valsa mali with an EC50 value of 0.58 mg/L, surpassing the activity of commercial fungicides like fluxapyroxad and approaching that of boscalid .

Potential Enzyme Inhibition

The compound was designed as a potential succinate dehydrogenase inhibitor (SDHI). Molecular docking studies revealed significant hydrogen bonding and p-π interactions with the succinate dehydrogenase enzyme. These interactions suggest a plausible mechanism of action. Further SDH enzyme inhibition assays supported its potential as a fungicide, making it a candidate for crop protection .

Anti-Inflammatory and Analgesic Properties

While not directly related to its antifungal activity, it’s worth noting that indole derivatives, including compounds similar to our target, have shown anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, as an indole derivative, may also have potential for further exploration in various therapeutic applications.

properties

IUPAC Name

4-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHJQXJZFIMOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

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